Hydrogen Bond Acceptor Capacity vs. Non-Methoxy Analog
The presence of the 2-methoxy group in the target compound increases the hydrogen bond acceptor (HBA) count from 3 (in 4-(4-cyanophenyl)benzoic acid) to 4, while simultaneously reducing computed lipophilicity (XLogP3) from 3.2 to 2.8 [1][2]. This dual modulation enhances aqueous solubility potential and alters molecular recognition patterns without affecting the hydrogen bond donor count, which remains at 1 for both compounds [1][2].
| Evidence Dimension | Hydrogen Bond Acceptor Count (computed) and XLogP3 |
|---|---|
| Target Compound Data | HBA = 4; XLogP3 = 2.8; MW = 253.25 g/mol; Rotatable bonds = 3 |
| Comparator Or Baseline | 4-(4-Cyanophenyl)benzoic acid (CAS 5728-46-1): HBA = 3; XLogP3 = 3.2; MW = 223.23 g/mol; Rotatable bonds = 2 |
| Quantified Difference | ΔHBA = +1 (33% increase); ΔXLogP3 = -0.4 units; ΔMW = +30.02 g/mol (13.4% increase); ΔRotatable bonds = +1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
The additional HBA site and reduced logP can significantly influence solubility, membrane permeability, and protein-ligand binding thermodynamics, making the methoxy-bearing compound a distinct chemical tool relative to its non-methoxy analog for medicinal chemistry campaigns.
- [1] PubChem. Compound Summary: 4-(4-Cyanophenyl)-2-methoxybenzoic acid. CID 53225090. https://pubchem.ncbi.nlm.nih.gov/compound/1261977-86-9 View Source
- [2] PubChem. Compound Summary: 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid. CID 2757954. https://pubchem.ncbi.nlm.nih.gov/compound/5728-46-1 View Source
